3-Formyl-8-methoxychromone
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Overview
Description
3-Formyl-8-methoxychromone is a chemical compound belonging to the chromone family. Chromones are benzopyrone derivatives known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a formyl group at the third position and a methoxy group at the eighth position on the chromone ring, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-8-methoxychromone typically involves the Vilsmeier-Haack reaction, which is a formylation method using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction starts with 2-hydroxyacetophenone, which undergoes formylation to produce the desired chromone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a cornerstone in its synthesis due to its efficiency and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-8-methoxychromone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the methoxy group under basic conditions.
Major Products:
Oxidation: 3-Carboxy-8-methoxychromone.
Reduction: 3-Hydroxymethyl-8-methoxychromone.
Substitution: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
3-Formyl-8-methoxychromone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Formyl-8-methoxychromone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The inhibition of topoisomerase leads to the disruption of DNA replication and cell division, contributing to its anticancer properties.
Comparison with Similar Compounds
- 3-Formyl-5-methoxychromone
- 3-Formyl-7-methoxychromone
- 6-Bromo-3-formylchromone
- 6-Chloro-3-formylchromone
Comparison: 3-Formyl-8-methoxychromone is unique due to the position of its methoxy group, which influences its reactivity and biological activity. Compared to other formylchromones, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications .
Properties
CAS No. |
53428-24-3 |
---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
8-methoxy-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O4/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-6H,1H3 |
InChI Key |
CKEDZWWMONCZLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC=C(C2=O)C=O |
Origin of Product |
United States |
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